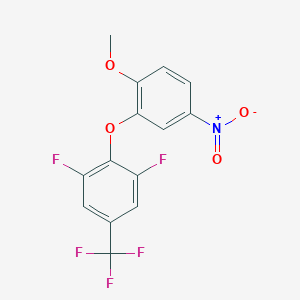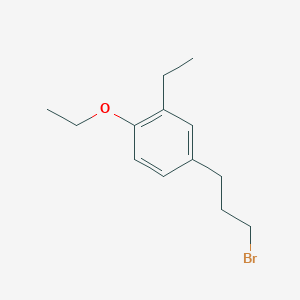
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety
準備方法
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-5-(trifluoromethoxy)benzene and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include ethanol or methanol.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the hydrazine moiety onto the aromatic ring. This can be achieved through a series of steps, including halogenation, nucleophilic substitution, and deprotection.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.
化学反応の分析
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways involved depend on the biological context and the target of interest. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
類似化合物との比較
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(Difluoromethoxy)phenyl)hydrazine and 1-(3-(Trifluoromethoxy)phenyl)hydrazine share structural similarities but differ in the presence and position of fluorine atoms.
Uniqueness: The presence of both difluoromethoxy and trifluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H7F5N2O2 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChIキー |
RXLVSASILQXZTR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)












